2,3-Dichloro-4-methyl-5-nitropyridine
Description
Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging pyridine’s aromaticity and substituent-directed reactivity .
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,3-dichloro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 |
InChI Key |
NFMIOIYBIKDRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methyl-5-nitropyridine typically involves the nitration of 2,3-dichloro-4-methylpyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Aminopyridines: Formed by the reduction of the nitro group.
Carboxypyridines: Formed by the oxidation of the methyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dichloro-4-methyl-5-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methyl-5-nitropyridine involves its interaction with various molecular targets, depending on the specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Key Observations :
- Substituent Effects: The dichloro substitution in the target compound enhances electrophilicity compared to mono-chloro analogs like 2-Chloro-5-nitropyridine. This increases reactivity in nucleophilic aromatic substitution (NAS) reactions .
- Steric Hindrance : The methyl group at position 4 may reduce accessibility to reactive sites compared to methoxy-substituted analogs (e.g., 2-Chloro-4-methoxy-3-nitropyridine) .
- Synthetic Routes : Chlorination with SOCl₂ (as used for 2-Chloro-5-methyl-3-nitropyridine) is a common method for introducing chloro groups in pyridines .
Physical and Chemical Properties
While specific data for this compound is unavailable, trends from analogs suggest:
- Melting Point: Likely higher than mono-chloro analogs due to increased molecular symmetry and halogen interactions.
- Solubility : Lower than methoxy-substituted derivatives due to the hydrophobic methyl group.
- Stability : Nitro and chloro groups may render the compound sensitive to light or heat, similar to 2-Chloro-5-nitropyridine .
Challenges :
- Regioselectivity : Ensuring correct substituent positioning in polychlorinated pyridines requires precise reaction conditions.
- Purification: High-purity isolation is critical, as seen in 3-chloro-N-phenyl-phthalimide synthesis for polyimide monomers .
Biological Activity
2,3-Dichloro-4-methyl-5-nitropyridine (DCMNP) is a synthetic compound belonging to the class of nitropyridines, characterized by its unique substitution pattern. This article examines the biological activity of DCMNP, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C6H4Cl2N2O
- Molecular Weight: 207.01 g/mol
- CAS Number: 2639411-90-6
- Physical Properties:
- Toxic if swallowed (H301)
- Causes skin irritation (H315)
DCMNP exhibits biological activity primarily through its role as an inhibitor of various enzymes , including stearoyl-CoA desaturase (SCD), which is crucial in lipid metabolism. The inhibition of SCD alters the synthesis of unsaturated fatty acids, impacting metabolic pathways associated with obesity and metabolic disorders.
Target Enzyme and Pathway
- Target Enzyme: Stearoyl-CoA desaturase (SCD)
- Biochemical Pathway Impacted: Lipid metabolism
- Result of Action: Inhibition of unsaturated fatty acid synthesis
Biological Activity Data
The following table summarizes key biological activities and properties of DCMNP:
| Property | Value |
|---|---|
| Molecular Weight | 207.01 g/mol |
| Lipinski Rule Compliance | Yes (0 violations) |
| CYP Inhibition | CYP1A2 inhibitor |
| BBB Permeability | Yes |
| GI Absorption | High |
| Skin Permeation | Log Kp = -5.87 cm/s |
Therapeutic Applications
Recent research has highlighted the potential therapeutic applications of DCMNP derivatives in treating metabolic diseases. Notably, modifications to the compound's structure have resulted in derivatives with enhanced selectivity and potency as SCD inhibitors.
Case Study: Inhibition of Stearoyl-CoA Desaturase
Title: "Inhibition of Stearoyl-CoA Desaturase by Novel Pyridine Derivatives"
Findings: The study demonstrated that specific modifications to DCMNP resulted in derivatives with improved efficacy against SCD, suggesting potential for drug development targeting metabolic syndromes.
Broader Biological Activities
Nitropyridines, including DCMNP, exhibit a wide range of biological activities beyond enzyme inhibition:
- Antimicrobial Activity: Nitro-containing compounds are known for their antimicrobial properties, acting through mechanisms that involve the production of toxic intermediates upon reduction.
- Anti-inflammatory Activity: Nitrated molecules can modulate inflammatory responses by interacting with cellular signaling pathways.
- Antitumoral Activity: Certain nitropyridine derivatives have shown promise as anticancer agents due to their ability to target hypoxic tumor environments.
Toxicological Profile
While DCMNP shows promise in biochemical applications, it is essential to consider its safety profile:
- Classified with hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335).
Q & A
Basic Question: What are the standard synthetic methodologies for 2,3-Dichloro-4-methyl-5-nitropyridine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves chlorination and nitration of pyridine derivatives. A representative method uses phosphorus pentachloride (PCl₅) as a chlorinating agent under reflux conditions. For example, 5-chloro-6-hydroxynicotinic acid is treated with PCl₅ at elevated temperatures (110–120°C) to introduce chlorine atoms, followed by nitration using HNO₃/H₂SO₄ . Key variables affecting yield include:
- Temperature: Excessively high temperatures (>130°C) may lead to decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stoichiometry: A 1.2:1 molar ratio of PCl₅ to substrate minimizes by-products.
Table 1: Representative Reaction Conditions and Yields
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6-Hydroxynicotinic acid | PCl₅ | 110–120 | 68–72 |
| Intermediate chloro-derivative | HNO₃/H₂SO₄ | 50–60 | 85–90 |
Advanced Question: How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to identify energetically favorable pathways. For example:
- Chlorination Step: Calculate activation energies for competing pathways (e.g., electrophilic vs. radical chlorination) to predict regioselectivity .
- Nitration: Simulate nitronium ion (NO₂⁺) attack positions using molecular electrostatic potential (MEP) maps to rationalize nitro-group orientation .
Methodological Workflow:
Geometry Optimization: Minimize energy of reactants, intermediates, and products.
Frequency Analysis: Confirm stationary points (no imaginary frequencies for minima).
Intrinsic Reaction Coordinate (IRC): Validate transition-state connectivity.
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent carbons by ~10 ppm) .
- IR Spectroscopy: Detect NO₂ asymmetric stretching (~1530 cm⁻¹) and C-Cl stretches (~700 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or NO₂ groups).
Advanced Question: How can researchers resolve contradictions in spectroscopic data for nitro-group positioning?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR: Monitor chemical shift changes to detect tautomeric equilibria.
- Computational Validation: Compare experimental ¹³C shifts with DFT-calculated values (mean absolute error <2 ppm validates assignments) .
- X-ray Crystallography: Resolve ambiguity via solid-state structure determination (e.g., nitro-group dihedral angles) .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation: Use fume hoods to avoid inhalation of irritant vapors .
- Decontamination: Neutralize spills with 10% sodium bicarbonate before disposal .
Advanced Question: What are the thermal decomposition products of this compound, and how are they analyzed?
Answer:
Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition products:
- Primary Products: HCl, NOₓ, and chlorinated hydrocarbons (e.g., dichloromethane).
- Mechanism: Nitro-group elimination generates radical intermediates, leading to C-Cl bond cleavage .
Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) to suppress radical pathways.
Basic Question: What biological activities are associated with this compound derivatives?
Answer:
The compound serves as a precursor for:
- Antimalarials: Chloroquine analogues with modified pyridine cores .
- Antibiotics: Nitro-heterocycles targeting bacterial nitroreductases .
Advanced Question: How can structure-activity relationship (SAR) studies improve the efficacy of derivatives?
Answer:
- Substituent Variation: Replace methyl with CF₃ to enhance lipophilicity (logP ↑ by ~1.5) .
- In Silico Screening: Dock derivatives into target proteins (e.g., PfDHFR for antimalarials) using AutoDock Vina to prioritize synthesis .
Table 2: SAR Trends for Antimalarial Activity
| Derivative | IC₅₀ (nM) | logP |
|---|---|---|
| Parent Compound | 450 | 1.2 |
| 4-CF₃ Analog | 120 | 2.7 |
| 5-NO₂ Replacement | >1000 | 0.8 |
Basic Question: What chromatographic methods purify this compound?
Answer:
- Flash Chromatography: Use silica gel with hexane/EtOAc (4:1) for baseline separation.
- HPLC: C18 column, isocratic elution (acetonitrile/water 70:30) at 1 mL/min .
Advanced Question: How do solvent polarity and pH affect the compound’s stability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
